molecular formula C7H12N4 B1450421 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole CAS No. 1514570-79-6

3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole

Cat. No.: B1450421
CAS No.: 1514570-79-6
M. Wt: 152.2 g/mol
InChI Key: RHWOTULEULGVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole: is a heterocyclic compound that features both an azetidine ring and a triazole ring. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring is a four-membered nitrogen-containing ring, while the triazole ring is a five-membered ring containing three nitrogen atoms. The combination of these rings in a single molecule can lead to interesting and potentially useful chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the alkylation of 1,2,4-triazole with alkyl halides in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like THF (tetrahydrofuran). This reaction typically yields alkylated N-1 and N-4 isomers with high regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like DBU and a solvent like THF.

Major Products:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the azetidine ring.

    Substitution: Alkylated triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets in biological systems. The azetidine ring can act as a bioisostere for other nitrogen-containing rings, allowing it to mimic the biological activity of other compounds. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.

    Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thiol.

Uniqueness: 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole is unique due to the combination of both azetidine and triazole rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties that are not observed in compounds containing only one of these rings .

Properties

IUPAC Name

3-(azetidin-3-yl)-4-ethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-11-5-9-10-7(11)6-3-8-4-6/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWOTULEULGVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole
Reactant of Route 2
3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole
Reactant of Route 3
3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole
Reactant of Route 4
3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole
Reactant of Route 5
3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole
Reactant of Route 6
3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.